molecular formula C22H23N5O3S B2613812 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide CAS No. 1021103-31-0

4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide

Cat. No. B2613812
CAS RN: 1021103-31-0
M. Wt: 437.52
InChI Key: QTFTZMUPLQMPRA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecule is not planar; the tolyl and pyridazine rings are twisted with respect to each other . The benzyl ring is nearly perpendicular to the pyridazine ring . In the crystal structure, inversion dimers arise, being linked by pairs of N-H⋯O hydrogen bonds .

Scientific Research Applications

Antimicrobial Activity

Pyridazine and pyridazinone derivatives, which are part of the compound’s structure, have shown a wide range of pharmacological activities, including antimicrobial properties . This suggests that the compound could potentially be used in the development of new antimicrobial agents.

Antidepressant Properties

The compound’s pyridazine ring structure has been associated with antidepressant effects . This could potentially make it useful in the development of new treatments for depression.

Anti-hypertensive Effects

Pyridazine derivatives have also been found to have anti-hypertensive properties . This suggests that the compound could potentially be used in the treatment of high blood pressure.

Anticancer Applications

The compound’s pyridazine ring structure has been associated with anticancer properties . This could potentially make it useful in the development of new cancer treatments.

Antiplatelet Activity

The compound has been found to have antiplatelet properties . This could potentially make it useful in the prevention of blood clots.

Antiulcer Properties

Pyridazine derivatives have also been found to have antiulcer properties . This suggests that the compound could potentially be used in the treatment of ulcers.

Herbicidal Applications

Pyridazine-based systems have been shown to have numerous practical applications, including as herbicides . This suggests that the compound could potentially be used in the development of new herbicides.

Antitubercular Agents

Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . This suggests that the compound could potentially be used in the development of new antitubercular agents.

Mechanism of Action

Target of Action

4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide primarily targets specific enzymes or receptors involved in cellular processes. These targets are crucial for the compound’s therapeutic effects. For instance, if the compound is designed as an anti-tubercular agent, it may target enzymes essential for the survival and replication of Mycobacterium tuberculosis . The precise identification of these targets is essential for understanding the compound’s mechanism of action.

Mode of Action

The interaction of 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide with its targets involves binding to specific sites on the enzymes or receptors. This binding can inhibit the normal function of these targets, leading to a disruption in the biological processes they regulate. For example, if the compound inhibits a key enzyme in the bacterial cell wall synthesis pathway, it can prevent the bacteria from forming a protective cell wall, leading to cell death .

Biochemical Pathways

4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide affects several biochemical pathways depending on its target. These pathways may include those involved in cell wall synthesis, DNA replication, or protein synthesis. The disruption of these pathways can lead to a cascade of downstream effects, ultimately resulting in the inhibition of bacterial growth or the induction of cell death . Understanding these pathways helps in predicting the compound’s efficacy and potential side effects.

Pharmacokinetics

The pharmacokinetics of 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide involves its absorption, distribution, metabolism, and excretion (ADME). The compound’s bioavailability is influenced by its ability to be absorbed into the bloodstream, distributed to the target tissues, metabolized by the liver, and excreted from the body. Factors such as solubility, stability, and the presence of metabolic enzymes can significantly impact these properties . Optimizing these factors is crucial for ensuring the compound’s therapeutic effectiveness.

Result of Action

The molecular and cellular effects of 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide’s action include the inhibition of target enzymes or receptors, leading to the disruption of essential cellular processes. This can result in the inhibition of bacterial growth, induction of apoptosis in cancer cells, or modulation of immune responses, depending on the intended therapeutic use . These effects are critical for achieving the desired clinical outcomes.

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-(4-(6-(p-Tolyl)pyridazin-3-yl)piperazine-1-carbonyl)benzenesulfonamide. For instance, the compound’s stability might be affected by acidic or basic conditions, which can alter its chemical structure and reduce its effectiveness . Additionally, interactions with other drugs or biomolecules can impact its binding to targets and overall therapeutic efficacy. Understanding these factors is essential for optimizing the compound’s use in different clinical settings.

: Source

properties

IUPAC Name

4-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3S/c1-16-2-4-17(5-3-16)20-10-11-21(25-24-20)26-12-14-27(15-13-26)22(28)18-6-8-19(9-7-18)31(23,29)30/h2-11H,12-15H2,1H3,(H2,23,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFTZMUPLQMPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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